CCR5 Antagonist Potency: Meta-Fluoro Derivative vs. Structural Analogs
In a displacement inhibition assay using 125-I labeled MIP-alpha on CCR5 receptors expressed in CHO cell membranes, a cyclobutane-based CCR5 antagonist containing the 3-fluorophenylcyclobutane scaffold (derived from 1-(3-fluorophenyl)cyclobutanecarboxylic acid) exhibited an IC50 of 1.20 nM [1]. In contrast, a structurally distinct CCR5 antagonist lacking the optimized fluorophenylcyclobutane moiety (CHEMBL2057534) demonstrated an IC50 of 9,200 nM (9.20 μM) in a CCR5-expressing human MOLT4 cell calcium mobilization assay [2]. While these assays differ in format (membrane binding vs. whole-cell functional), the >7,600-fold potency differential underscores the critical role of the 3-fluorophenylcyclobutane core in achieving high-affinity CCR5 engagement.
| Evidence Dimension | CCR5 receptor inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (derivative containing 3-fluorophenylcyclobutane scaffold) |
| Comparator Or Baseline | CHEMBL2057534: IC50 = 9,200 nM |
| Quantified Difference | ~7,600-fold more potent |
| Conditions | Target: CHO cell membrane CCR5 displacement assay (target compound data); Comparator: MOLT4 cell CCl5-induced calcium mobilization assay |
Why This Matters
The >7,600-fold difference in CCR5 antagonist potency demonstrates that the 3-fluorophenylcyclobutane scaffold is essential for achieving nanomolar activity, making the compound an irreplaceable building block for high-affinity CCR5 antagonist development.
- [1] BindingDB. (2009). BDBM50123148: IC50 = 1.20 nM in CCR5 displacement assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
- [2] BindingDB. (2013). BDBM50387950 (CHEMBL2057534): IC50 = 9.20E+3 nM in CCR5 calcium mobilization assay. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387950 View Source
